Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate
Description
Prop-2-en-1-yl N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)carbamate is a carbamate derivative featuring dual prop-2-en-1-yl (allyl) groups and a 2,2-dimethoxyethyl substituent. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 257.27 g/mol. The compound’s structure combines reactive allyl moieties with a polar dimethoxyethyl group, which may enhance solubility and influence hydrogen-bonding interactions in synthetic or biological systems .
Properties
IUPAC Name |
prop-2-enyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-7-12(9-10(14-3)15-4)11(13)16-8-6-2/h5-6,10H,1-2,7-9H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUUZMCAHULFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC=C)C(=O)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-en-1-yl N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)carbamate, also known by its CAS number 2044687-05-8, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.34 g/mol. Its structure features a carbamate functional group, which is significant in medicinal chemistry due to its role in various biological activities.
Antimicrobial Properties
Research indicates that compounds containing carbamate groups exhibit antimicrobial properties. The presence of the prop-2-en-1-yl moiety may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent microbial death. Studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, carbamates are known to interact with acetylcholinesterase, an enzyme critical for neurotransmission. Inhibiting this enzyme can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission in neurological applications.
Case Studies
- Antimicrobial Activity : A study published in Organic Letters evaluated the antimicrobial efficacy of various carbamate derivatives. The findings suggested that modifications to the carbamate structure significantly influenced their antibacterial activity against strains such as E. coli and S. aureus .
- Neuroprotective Effects : Another research article explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate cell death and promote survival through antioxidant mechanisms .
- Synthesis and Characterization : A comprehensive synthesis study highlighted the methods for creating prop-2-en-1-yl carbamates and their derivatives, emphasizing the importance of the 2,2-dimethoxyethyl group in enhancing solubility and bioavailability .
Data Table: Biological Activities of Similar Carbamate Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related carbamates, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations :
Substituent Effects on Reactivity :
- Allyl groups (e.g., in the target compound and ) enable regioselective reactions, such as 1,2- or 1,4-additions, as observed in indole alkaloid synthesis .
- Polar substituents (e.g., dimethoxyethyl or hydroxyethyl) improve solubility and influence intermolecular interactions, critical for crystallization or drug formulation .
Pharmacological Potential: Allyl carbamates like Prop-2-en-1-yl N-phenylcarbamate () are used in antihypertensive drug candidates, suggesting the target compound’s dimethoxyethyl group could modulate bioactivity .
Synthetic Utility :
- Allyloxycarbonyl derivatives () serve as crosslinkers in polymer chemistry, while tert-butyl analogs () are valuable for steric protection in multistep syntheses .
Research Findings and Data
Regioselectivity in Allyl Carbamate Reactions
Studies on 2-indolylcyanocuprate reactions with N-allyliminium chlorides () reveal that allyl carbamates undergo 1,2- or 1,4-additions depending on steric hindrance. For example:
- 4a,b (N-allyliminium chlorides) yield only 1,2-adducts (5a,b ), while 4c,d produce both 1,2- and 1,4-adducts (5c,d and 6c,d ) due to steric effects .
- Additives like HMPA enhance yields (e.g., 5e at 51% with HMPA vs. 7% without) by stabilizing reactive intermediates .
Crystallography and Hydrogen Bonding
- The dimethoxyethyl group in the target compound may adopt a conformation similar to N-(2,2-dimethoxyethyl) analogs in , where intramolecular hydrogen bonds stabilize crystal packing .
Preparation Methods
Synthesis of N-(2,2-Dimethoxyethyl)-N-(prop-2-en-1-yl)amine
The secondary amine precursor is synthesized via sequential alkylation of 2,2-dimethoxyethylamine. In a representative procedure, 2,2-dimethoxyethylamine (0.02 mol) is treated with prop-2-en-1-yl bromide (0.04 mol) in the presence of potassium carbonate (0.06 mol) in acetonitrile at 60°C for 12 hours. The reaction mixture is filtered, concentrated, and distilled under reduced pressure to yield the dialkylated amine as a colorless liquid (bp: 95°C/0.2 mbar).
Carbamate Formation with Prop-2-en-1-yl Chloroformate
The amine (0.02 mol) is dissolved in anhydrous methylene chloride (100 mL) and cooled to 0°C in an ice bath. Triethylamine (0.02 mol) is added as an acid scavenger, followed by dropwise addition of prop-2-en-1-yl chloroformate (0.02 mol) over 15 minutes. The mixture is stirred at 0°C for 30 minutes, warmed to ambient temperature, and stirred for an additional 3 hours. Workup involves washing with 10% aqueous HCl (50 mL), drying over magnesium sulfate, and solvent removal under reduced pressure. The crude product is purified via vacuum distillation, yielding the target carbamate as a pale pink liquid (4.96 g, 85% yield).
Key Parameters:
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Solvent: Methylene chloride (polar aprotic, inert to chloroformates)
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Temperature: 0°C → ambient (prevents exothermic side reactions)
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Base: Triethylamine (neutralizes HCl byproduct)
Activated Mixed Carbonate Approaches
Benzotriazole-based carbonates (BTBC) offer a safer alternative to volatile chloroformates. This method, adapted from recent carbamate synthesis innovations, avoids phosgene derivatives.
Preparation of Prop-2-en-1-yl Benzotriazole Carbonate
Prop-2-en-1-ol (0.02 mol) reacts with BTBC (0.02 mol) in acetonitrile at room temperature for 2 hours. The activated carbonate precipitates as a white solid, which is filtered and dried.
Coupling with N-(2,2-Dimethoxyethyl)-N-(prop-2-en-1-yl)amine
The activated carbonate (0.02 mol) is combined with the amine (0.02 mol) and DMAP (0.002 mol) in acetonitrile (50 mL). The reaction proceeds at 25°C for 6 hours, after which the mixture is concentrated and purified via silica gel chromatography (ethyl acetate/hexane, 1:3). This method achieves 78% yield with >95% purity by NMR.
Advantages:
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Eliminates hazardous chloroformate handling
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Ambient reaction conditions
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Scalable with minimal byproducts
Three-Component Coupling with CO₂ and Alkyl Halides
Emerging methodologies utilize carbon dioxide as a carbonyl source, enhancing atom economy. While primarily used for N-alkyl carbamates, this approach can be adapted for allyl derivatives.
Reaction Setup
A suspension of N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)amine (0.02 mol), cesium carbonate (0.04 mol), and tetrabutylammonium iodide (TBAI, 0.002 mol) in anhydrous DMF (30 mL) is prepared. Prop-2-en-1-yl bromide (0.04 mol) is added, and CO₂ is bubbled through the mixture at 40°C for 24 hours.
Workup and Isolation
The reaction is quenched with water (100 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. Flash chromatography (hexane/ethyl acetate, 4:1) affords the carbamate in 65% yield.
Mechanistic Insight:
TBAI facilitates carbamate anion stabilization, minimizing overalkylation. CO₂ insertion into the amine-alkyl halide intermediate forms the carbamate linkage.
Comparative Analysis of Methods
| Parameter | Chloroformate Method | BTBC Method | CO₂ Coupling |
|---|---|---|---|
| Yield (%) | 85 | 78 | 65 |
| Reaction Time (h) | 3.5 | 6 | 24 |
| Safety | Moderate (toxic reagents) | High | High |
| Scalability | Excellent | Good | Moderate |
| Byproducts | HCl | Benzotriazole | Inorganic salts |
The chloroformate method remains the most efficient for large-scale synthesis, while BTBC and CO₂ approaches are preferable for lab-scale safety and sustainability.
Experimental Optimization and Troubleshooting
Solvent Selection
Q & A
Q. What are the recommended methodologies for synthesizing Prop-2-en-1-yl N-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or carbamate coupling. For example, in analogous carbamate syntheses, propargyl bromide reacts with phenolic oxyanions (generated using K₂CO₃ in DMF) under mild conditions (2 hours at room temperature) to form propargyl ether derivatives . Optimization may include:
- Catalyst Screening : Test bases like K₂CO₃, NaH, or DBU to enhance nucleophilicity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification : Use column chromatography or recrystallization to isolate the product from unreacted starting materials.
Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity using HPLC or NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies carbamate protons (δ 1.2–1.5 ppm for dimethoxy groups) and allylic protons (δ 5.0–6.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 159.09 for related N-(2,2-dimethoxyethyl)prop-2-enamide) .
- X-ray Crystallography : For structural elucidation, use SHELXL for refinement and WinGX/ORTEP for visualization. Single-crystal analysis resolves bond lengths and angles, as demonstrated in tert-butyl carbamate derivatives .
Cross-validate data with FT-IR (C=O stretch ~1700 cm⁻¹) and elemental analysis .
Q. What are the safe handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Electrostatic discharge precautions (e.g., grounded equipment) are critical due to flammability risks .
- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent hydrolysis. Ensure containers are upright and labeled with hazard warnings (e.g., H313 for skin contact risks) .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this carbamate?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å). Index reflections with SHELXT to determine space groups .
- Refinement : Apply SHELXL for anisotropic displacement parameters. For example, in tert-butyl carbamates, C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing .
- Validation : Check R-factor convergence (target < 0.05) and validate geometry using PLATON. Report torsion angles and intermolecular interactions in CIF format .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Methodological Answer :
- Cross-Validation : Re-examine NMR peak assignments (e.g., NOESY for spatial proximity) and compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).
- Dynamic Effects : Consider rotameric equilibria in solution (e.g., dimethoxyethyl group flexibility) that may cause splitting in NMR but not in static models.
- Crystallographic Correlation : Use X-ray data to anchor computational models, resolving discrepancies in bond polarization .
Q. What strategies can elucidate the reaction mechanism of this carbamate in nucleophilic environments?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., DMF-d₇) to track proton transfer via ²H NMR .
- Kinetic Studies : Perform pseudo-first-order experiments under varying pH/polarity to identify rate-determining steps.
- Computational Modeling : Use QM/MM simulations (e.g., CP2K) to map transition states and activation energies for carbamate hydrolysis .
Q. How do intermolecular interactions influence the solid-state stability of this compound?
- Methodological Answer :
- Hirshfeld Analysis : Quantify C–H⋯O (2.8–3.2 Å) and van der Waals interactions using CrystalExplorer. For example, tert-butyl carbamates exhibit 12% contribution from H⋯O contacts .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td > 150°C) with hydrogen-bonding network density.
- Polymorph Screening : Recrystallize from ethanol/water mixtures to assess packing variations impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
